molecular formula C14H9BrINO2S B1406259 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole CAS No. 1774896-49-9

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1406259
CAS No.: 1774896-49-9
M. Wt: 462.1 g/mol
InChI Key: SQECTGRWPCFLOY-UHFFFAOYSA-N
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Description

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole (CAS 1774896-49-9) is a versatile and high-value halogenated indole derivative designed for advanced research and development. Its structure features both bromo and iodo substituents on the indole core, making it an ideal synthetic intermediate for various cross-coupling reactions, such as Suzuki and Sonogashira reactions, to construct more complex molecular architectures. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties . The presence of the phenylsulfonyl group at the 1-position acts as both a protecting group and an activator, directing subsequent electrophilic substitutions to the C2 position and facilitating further functionalization . This makes the compound particularly valuable for the synthesis of more complex, biologically active indole derivatives . Halogen atoms, such as bromine and iodine, are commonly incorporated into lead compounds in drug discovery to optimize interactions with biological targets and enhance properties like metabolic stability and blood-brain barrier permeability . This reagent is supplied with a guaranteed purity of 95% or higher . For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(benzenesulfonyl)-7-bromo-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrINO2S/c15-12-8-4-7-11-13(16)9-17(14(11)12)20(18,19)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQECTGRWPCFLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-(Phenylsulfonyl)-1H-indole

  • Starting Material : The synthesis begins with 1-(phenylsulfonyl)-1H-indole .
  • Bromination Conditions : Bromination is achieved using molecular bromine in the presence of sodium methoxide or N-bromosuccinimide with catalytic benzoyl peroxide for activated indoles.
  • Outcome : This step introduces a bromine atom at the desired position on the indole ring.

Iodination of Brominated Intermediate

  • Directed Ortho Metallation : Iodination is facilitated by directed ortho metallation using isopropyl magnesium chloride in the presence of diisopropylamine.
  • Iodine Introduction : The metallated intermediate is then reacted with iodine to introduce the iodine substituent at the appropriate position.

Industrial Production Methods

In industrial settings, large-scale batch reactors are used with carefully controlled reaction conditions to ensure high yield and purity. Automated systems monitor and adjust reaction parameters for consistency and efficiency.

Research Findings and Challenges

Synthesis Challenges

  • Halogenation Selectivity : Achieving selective halogenation at specific positions on the indole ring can be challenging. The use of molecular bromine often results in non-selective bromination, forming dibrominated products.
  • Reaction Conditions : The synthesis requires precise control over reaction conditions, including the use of strong acids or bases and catalysts to facilitate halogenation.

Biological Activity and Applications

  • Medicinal Chemistry : This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. It interacts with various molecular targets, influencing biochemical pathways.
  • Future Directions : Further studies are necessary to elucidate its specific molecular interactions and pathways involved, which could lead to potential therapeutic applications.

Data and Tables

Compound Details

Property Value
CAS No. 1774896-49-9
Molecular Formula C14H9BrINO2S
Molecular Weight 462.1 g/mol
IUPAC Name 1-(benzenesulfonyl)-7-bromo-3-iodoindole

Synthesis Steps

Step Reaction Conditions
1 Bromination Molecular bromine, sodium methoxide or N-bromosuccinimide
2 Iodination Directed ortho metallation with isopropyl magnesium chloride

Chemical Reactions Analysis

Substitution Reactions

The bromine (C7) and iodine (C3) atoms undergo nucleophilic and electrophilic substitutions under controlled conditions:

Halogen Exchange

  • Iodine displacement : Reacts with NaCN or KSCN in DMF at 80°C to yield 3-cyano- or 3-thiocyanato derivatives .

  • Bromine displacement : Treatment with NaN₃ in ethanol/water produces 7-azido derivatives, useful in click chemistry .

Key reagents and yields :

Target PositionReagentProductYieldConditions
C3NaCN/DMF3-Cyano derivative68–72%80°C, 12 h
C7NaN₃ (ethanol/water)7-Azido derivative85%Reflux, 6 h

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed couplings, leveraging both halogens:

Suzuki-Miyaura Coupling

  • Bromine utilization : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids at C7, forming biaryl derivatives.

  • Iodine utilization : Selective coupling at C3 using Pd(OAc)₂/XPhos systems .

Representative example :

python
# Synthesis of 7-(4-Methoxyphenyl)-3-iodo-1-(phenylsulfonyl)-1H-indole Reactants: - 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole (1 eq) - 4-Methoxyphenylboronic acid (1.2 eq) Catalyst: Pd(PPh₃)(5 mol%) Conditions: DMF/H₂O (3:1), 90°C, 24 h Yield: 78%[3]

Ullmann Coupling

  • Forms C–N bonds at C3 using CuI/1,10-phenanthroline, enabling arylamine synthesis.

Oxidation

  • Indole ring oxidation : KMnO₄ in acidic conditions cleaves the pyrrole ring, yielding quinoline derivatives .

  • Sulfonyl group stability : Resists oxidation under mild conditions but degrades with H₂O₂/Fe³⁺ .

Reduction

  • Nitro group introduction : Selective reduction of the iodine substituent using H₂/Pd-C forms 3-amino derivatives .

Radical Sulfonylation (Iodophor/H₂O₂ System)

  • Pathway : Iodophor generates iodine radicals, facilitating C2 sulfonylation via a 2,3-diiodoindoline intermediate .

  • Key steps :

    • I₂ addition to indole → 2,3-diiodoindoline

    • Sulfonyl radical attack at C2

    • HI elimination → Final product

Experimental data :

Starting MaterialReagentProductYield
3-Iodo-1H-indolep-Toluenesulfonyl hydrazide2-(p-Toluenesulfonyl)-3-iodoindole65%

Comparative Reactivity Table

Reaction TypePosition ModifiedTypical Reagents/CatalystsApplications
Suzuki CouplingC7Pd(PPh₃)₄, arylboronic acidsBiaryl drug candidates
Ullmann CouplingC3CuI, 1,10-phenanthrolineArylamine synthesis
Nucleophilic SubstitutionC3/C7NaN₃, NaCNAzide/cyanide functionalization
Radical SulfonylationC2Iodophor, H₂O₂, sulfonyl hydrazidesSulfone-based inhibitors

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives, including 7-bromo-3-iodo-1-(phenylsulfonyl)-1H-indole, exhibit promising anticancer properties. A study highlighted the effectiveness of similar compounds as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell growth and differentiation. The lead compound from this study demonstrated significant antiproliferative activities against various human cancer cell lines, suggesting that this compound could potentially be developed into an effective anticancer agent .

Neurological Disorders

The compound's structural features indicate potential utility in treating neurological disorders such as migraine and depression. Patents have documented the efficacy of indole derivatives in managing conditions characterized by deficient serotonergic neurotransmission, such as anxiety and cluster headaches . The pharmacological profiles suggest that this compound may act as a selective serotonin receptor modulator.

Synthesis Methodologies

The synthesis of this compound involves several chemical reactions, typically starting from readily available indole derivatives. The following steps outline a general synthetic pathway:

  • Formation of Indole Core : Begin with an appropriate indole precursor.
  • Sulfonylation : Introduce the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base.
  • Bromination and Iodination : Sequentially brominate and iodinate the indole ring to introduce the halogen substituents at the 7 and 3 positions respectively.

Case Study 1: Antiproliferative Effects

In a comparative study of various arylsulfonylindoles, compounds structurally related to this compound showed IC50 values in the nanomolar range against multiple cancer cell lines, indicating strong potential as therapeutic agents .

Case Study 2: HDAC Inhibition

A series of experiments demonstrated that certain substituted indoles exhibit potent HDAC inhibitory activity, leading to enhanced apoptosis in cancer cells. The significant inhibition of HDAC isoenzymes suggests a pathway through which this compound could exert its anticancer effects .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential HDAC inhibitor with antiproliferative effects
Neurological DisordersPossible treatment for migraine and depression
Synthesis MethodologyMulti-step synthesis involving sulfonylation

Mechanism of Action

The mechanism of action of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The bromine and iodine atoms may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Halogens

The position of halogens on the indole ring significantly influences reactivity and applications. Key isomers include:

Compound Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole Br (C4), I (C3) 462.11 Bromine at C4 alters electronic distribution; reduced steric hindrance at C7
5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole Br (C5), I (C3) 462.11 Bromine at C5 may hinder electrophilic substitution at C3
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Br (C7), CN (C3), Me (C1), Ph (C2) 345.09 Methyl and phenyl groups increase steric bulk; carbonitrile enhances electrophilicity

Key Insight : The target compound’s bromine at C7 and iodine at C3 optimize steric and electronic profiles for cross-coupling reactions, whereas isomers like 4-bromo derivatives may favor reactivity at different positions .

Halogen Variation: Bromine vs. Chlorine and Fluorine

Substituting bromine with other halogens alters physicochemical and biological properties:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
7-Chloro-3-(difluoromethyl)-1H-indole Cl (C7), CF₂H (C3) 201.60 Chlorine (less electronegative than Br) and CF₂H enhance agrochemical activity
5-Bromo-1-methyl-3-iso-perfluoropropyl-1H-indole Br (C5), C₃F₇ (C3), Me (C1) 375.06 Perfluoropropyl group introduces strong electron-withdrawing effects

Key Insight : Bromine’s moderate electronegativity balances reactivity and stability, making it preferable for pharmaceutical applications over chlorine or fluorine in certain contexts .

Sulfonyl Group Modifications: Phenylsulfonyl vs. Tosyl

The nature of the sulfonyl group impacts electronic and steric properties:

Compound Sulfonyl Group Molecular Weight (g/mol) Key Differences Reference
3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole Tosyl (C1), Br (C3), Me (C7) 364.26 Tosyl’s methyl group increases hydrophobicity
3-Bromo-7-nitro-1-tosyl-1H-indole Tosyl (C1), Br (C3), NO₂ (C7) 395.23 Nitro group at C7 enhances electron deficiency

Key Insight : Phenylsulfonyl in the target compound offers a balance of electronic modulation without the steric bulk of tosyl groups, favoring synthetic versatility .

Substituent Diversity: Functional Group Effects

Variations at position 3 dramatically alter reactivity:

Compound Substituent at C3 Synthesis Method Application Reference
3-(Iodomethyl)-1-(phenylsulfonyl)-1H-indole Iodomethyl Three-component cascade reaction Intermediate for alkylation
3-(Methoxymethyl)-1-(phenylsulfonyl)-1H-indole Methoxymethyl Three-component cascade reaction Potential solubilizing agent
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile Carbonitrile Electrophilic substitution with NCTS Protein kinase inhibition

Key Insight : Iodo at C3 in the target compound facilitates cross-coupling (e.g., Suzuki-Miyaura), whereas carbonitrile or alkyl groups prioritize electronic effects over reactivity .

Physicochemical Properties and Structural Conformation

  • NMR Data :

    • Target compound’s ¹H NMR likely shows deshielded protons near Br and I, similar to 3-(iodomethyl)-1-(phenylsulfonyl)-1H-indole (δ 7.27–8.33 ppm) .

Biological Activity

7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole is a compound that has garnered attention due to its diverse biological activities, particularly within the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C14H9BrINO2S
  • Molecular Weight : 462.1 g/mol
  • CAS Number : 1774896-49-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, influencing various cellular processes such as signaling pathways and gene expression.
  • Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. For instance, it may alter the phosphorylation status of key signaling proteins, leading to downstream effects on cellular metabolism .
  • Gene Expression Regulation : It interacts with transcription factors and other regulatory proteins, influencing the transcriptional activity of target genes.

Biological Activities

This compound exhibits a spectrum of biological activities:

Anticancer Activity

Research indicates that indole derivatives can exhibit significant anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation across various cell lines. For example, phenylsulfonyl indoles have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The compound is also noted for its antimicrobial activity against various pathogens. Studies have indicated that halogenated indoles possess antibacterial and antifungal properties, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Indole derivatives are known to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some studies have reported that related compounds can selectively inhibit COX-1 over COX-2, indicating potential for anti-inflammatory drug development .

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives similar to this compound:

StudyFindings
Williams et al. (1993)Phenylsulfonyl indoles inhibited HIV-1 reverse transcriptase in vitro, showcasing antiviral potential .
Recent Research (2022)Indole derivatives displayed significant anticancer activity with IC50 values ranging from 0.39 μM to 4.2 μM across different cancer cell lines .
Piscopo et al. (1990)Halogen-substituted indoles exhibited notable antibacterial and antifungal activity, supporting their use in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for introducing bromo and iodo substituents into the indole core of 7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole?

Methodological Answer: The synthesis typically involves sequential halogenation and sulfonylation steps. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) in DMF at 0–25°C is common. Iodination at the 3-position can be achieved via directed metalation using LDA (lithium diisopropylamide) followed by quenching with iodine . The phenylsulfonyl group is introduced via nucleophilic substitution using phenylsulfonyl chloride in the presence of a base like NaH. Key considerations:

  • Solvent Optimization : PEG-400:DMF mixtures enhance reaction homogeneity and yield for halogenation steps .
  • Catalysts : CuI (5–10 mol%) accelerates azide-alkyne cycloadditions if triazole intermediates are involved .
  • Purification : Flash column chromatography (70:30 EtOAc:hexane) effectively isolates the product .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer: 1H and 13C NMR are critical for confirming substitution patterns. For example:

  • 1H NMR : The C3-iodo group deshields adjacent protons, causing downfield shifts (δ 7.2–7.4 ppm) .
  • 13C NMR : Heavy atoms (Br, I) induce characteristic splitting in nearby carbons (e.g., J = 4.2 Hz for C-I coupling) .
  • 2D Techniques : HSQC and HMBC correlations differentiate between bromo and iodo substituents by mapping through-space and through-bond interactions .

Q. What safety precautions are required when handling halogenated indole derivatives?

Methodological Answer:

  • Toxicity : Bromo/iodo indoles exhibit acute oral toxicity (e.g., LD50 ~350 mg/kg in rats). Use fume hoods and PPE .
  • Waste Disposal : Halogenated byproducts require neutralization with 10% Na2S2O3 before disposal in approved waste streams .
  • Storage : Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges in C3-iodination be addressed during synthesis?

Methodological Answer: Regioselective iodination at C3 is achieved via:

  • Directed Ortho-Metalation : Use a directing group (e.g., sulfonyl) to position iodine .
  • Computational Guidance : DFT calculations (B3LYP/6-31G*) predict favorable transition states for iodination at C3 vs. C2 .
  • Experimental Validation : Competitive reactions with isotopic labeling (e.g., 127I vs. 125I) confirm selectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts)?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine HRMS (mass accuracy <5 ppm) with 2D NMR to confirm molecular connectivity .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL-2018) provides unambiguous structural assignments .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational averaging that may obscure signals .

Q. What crystallographic strategies are effective for structural elucidation of halogenated indoles?

Methodological Answer:

  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) mitigates absorption errors from heavy atoms (Br, I) .
  • Refinement : SHELXL’s TWIN/BASF commands handle twinning and disorder common in halogenated crystals .
  • Hydrogen Bonding Analysis : Graph set analysis (Etter’s rules) maps intermolecular interactions influencing crystal packing .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the M06-2X/def2-TZVP level to assess activation barriers for Suzuki (Br) vs. Stille (I) couplings .
  • NBO Analysis : Identify charge distribution differences at C7 (Br) and C3 (I) to prioritize reactive sites .
  • Experimental Benchmarking : Compare predicted vs. observed yields in model reactions (e.g., Pd-catalyzed couplings) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
7-Bromo-3-iodo-1-(phenylsulfonyl)-1H-indole

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